Thujane

説明

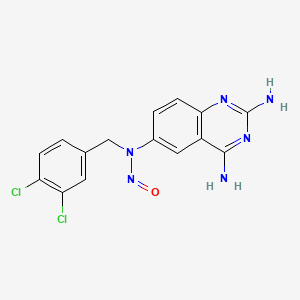

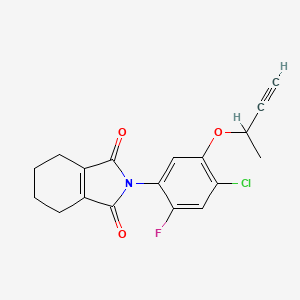

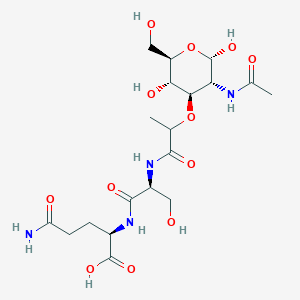

Thujone is a volatile monoterpene ketone of plant origin which is produced by several plants that are frequently used for flavoring foods and beverages . It occurs naturally in two stereoisomeric forms, -α and -β . Its core structure is a bicyclic monoterpenoid, which contributes to its unique properties and effects .

Synthesis Analysis

A six-step total synthesis of α-thujone and d6-α-thujone has been reported . The synthesis relies on the functionalization of the readily available dimethylfulvene . Furthermore, the three main metabolites of the natural product were also synthesized .Molecular Structure Analysis

The chemical formula of Thujone is C10H16O . It occurs predominantly in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone .Chemical Reactions Analysis

The best known neurotoxic effects of Thujone are connected to the GABA-gated chloride channel, where α-thujone is a modulator roughly two to three times as potent as the β isomer . The reactions that generate the thujone skeleton in sabinene from GPP are mediated by the enzyme sabinene synthase which has GPP as its substrate .Physical And Chemical Properties Analysis

Thujone has a molar mass of 152.23 g/mol . It is characterized by a strong, distinct aroma, lending itself to uses in flavorings and perfumery .科学的研究の応用

Thujane's stereochemistry has been explored, revealing correlations with other substances and insights into its absolute configurations. This research is foundational for understanding this compound's chemical properties and potential applications (Ohloff, Uhde, Thomas, & Kovats, 1966).

Research on this compound diastereoisomers has provided detailed analysis through proton NMR. spectra, aiding in deducing the relative configurations of these hydrocarbons (Dieffenbacher & Philipsborn, 1966).

This compound's presence in certain plant species, like Siparuna thecaphora, led to the discovery of new compounds, like trans-thujane-1α,7-diol 1-O-β-d-glucopyranoside, suggesting potential applications in phytochemistry and pharmacology (Vera Saltos et al., 2014).

Research into the essential oil of Thuja orientalis has identified new sesquiterpenes and provided insights into their antiproliferative activities, highlighting potential applications in cancer research and treatment (Kim et al., 2013).

Studies on this compound and its derivatives have explored their impact on insect behavior, indicating potential applications in pest control and agricultural research (Wróblewska-Kurdyk et al., 2019).

This compound's potential in treating inflammatory diseases has been investigated, showing its ability to suppress biomarkers related to inflammation both in vitro and in vivo (Kim, Kim, Kim, Park, Jang, Lee, Jung, & Ahn, 2011).

作用機序

Safety and Hazards

Thujone is neurotoxic and was shown to inhibit the gamma-aminobutyric acid A (GABAA) receptor, which leads to excitations and convulsions at higher concentrations in animal studies . High doses of Thujone have been found to be toxic, potentially leading to serious health problems, including kidney and liver damage, restlessness, sleep disturbances, and even death .

特性

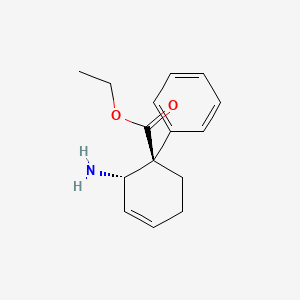

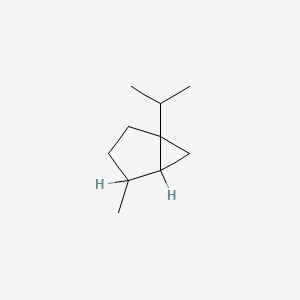

IUPAC Name |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTNBVHDRFKLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275769, DTXSID40963741 | |

| Record name | Thujane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

471-12-5, 11052-97-4 | |

| Record name | Thujane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thujane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thujane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。